1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13/h1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWDASFJHMNMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(=O)O)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781909-10-1 | |
| Record name | 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid typically involves the bromination of the corresponding imidazo[1,5-a]pyridine derivative. One common method includes the reaction of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amino derivative.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with different nucleophiles will yield various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Overview
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. Its unique structure combines an imidazole and a pyridine ring, making it versatile for applications in medicinal chemistry, materials science, and biological research. This article explores its applications in detail, supported by data tables and case studies.
Medicinal Chemistry
This compound serves as a crucial building block in drug development. Its structural features allow it to interact with various biological targets.
- Case Study : Research has shown that derivatives of this compound exhibit activity against specific cancer cell lines. For example, modifications to the carboxylic acid group have led to enhanced binding affinity to protein targets involved in tumor growth .
Materials Science
The compound is also utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
- Application Example : The incorporation of this compound into polymer matrices has improved the charge transport properties of organic electronic devices. Studies indicate that devices fabricated with this compound demonstrate higher efficiency compared to those without it .
Biological Research
In biological contexts, this compound is employed as a probe or ligand in biochemical assays.
- Research Insight : It has been used to study enzyme activities and receptor interactions. For instance, its ability to selectively inhibit certain enzymes has made it a valuable tool in understanding metabolic pathways related to diseases .
Chemical Synthesis
This compound acts as an intermediate in synthesizing more complex molecules.
- Synthesis Pathways : The bromine atom can be substituted with various nucleophiles under controlled conditions. This reactivity facilitates the generation of diverse chemical entities for further research and application.
Biological Activity
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9BrN2O2
- Molecular Weight : 245.07 g/mol
- CAS Number : 1781909-10-1
The compound features a fused imidazole and pyridine ring system with a bromine substituent and a carboxylic acid group, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves bromination of the corresponding imidazo[1,5-a]pyridine derivative. Common methods include:
- Bromination using N-bromosuccinimide (NBS) in dichloromethane.
- Controlled temperature conditions to optimize yield and purity during the reaction process.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Microtubule Disruption : Compounds derived from this scaffold have shown significant inhibition of microtubule assembly at concentrations as low as 20 µM. This effect is crucial for inducing apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 1-Bromo Imidazo Compound | 20.0 | Microtubule destabilization |
| 7d | 1.0 | Induces apoptosis in MDA-MB-231 |
| 10c | 10.0 | Enhances caspase-3 activity |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research indicates that derivatives can exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes:
- Compounds derived from this structure showed IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating strong anti-inflammatory potential .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Affinity : The bromine atom can participate in halogen bonding or other non-covalent interactions that enhance binding affinity to target proteins.
- Microtubule Interaction : The compound's structure allows it to disrupt microtubule dynamics, essential for cell division and cancer proliferation.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammatory pathways, thus reducing inflammation and pain associated with various conditions.
Case Studies
Several case studies have documented the biological effects of imidazo[1,5-a]pyridine derivatives:
- A study demonstrated that certain analogs could significantly reduce tumor growth in in vivo models by targeting specific signaling pathways involved in cancer progression.
- Another study focused on the anti-inflammatory effects of these compounds in animal models showed a marked reduction in edema and pain response compared to standard treatments like diclofenac.
Comparison with Similar Compounds
Positional Isomers
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic Acid
- Molecular Formula : C₈H₉BrN₂O₂
- Molecular Weight : 259.48
- CAS : 1780186-14-2
- Key Differences: The bromine and carboxylic acid groups are swapped (Br at position 3, -COOH at position 1).
Substituted Derivatives
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid
- Molecular Formula : C₉H₄BrF₃N₂O₂
- Molecular Weight : 309.04
- CAS : 1781028-01-0
- Key Differences : Incorporates a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid at position 6. The -CF₃ group increases lipophilicity (logP) and may enhance binding affinity in kinase inhibitors, as seen in GSK-3β inhibitors .
7-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic Acid
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 267.07
- CAS : N/A
- Key Differences: Bromine at position 7 and a methyl group at position 3.
Saturated vs. Unsaturated Ring Systems
1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : A benzofused imidazopyridine with a ketone group.
- This structural variation is critical in optoelectronic materials and DNA-intercalating agents .
Structural and Physicochemical Data Table
Q & A
Q. Critical Factors Affecting Yield :
- Catalyst selection : Piperidine enhances cyclization efficiency in aqueous media .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Room-temperature reactions minimize side-product formation in sensitive bromination steps .
How can researchers optimize reaction conditions for brominated imidazopyridine derivatives to address low yield issues?
Advanced Research Question
Low yields often arise from incomplete cyclization or competing side reactions. Optimization strategies include:
- Catalyst screening : Alternatives like morpholine or DBU may improve regioselectivity .
- Solvent engineering : Mixed solvents (e.g., ethanol-water) balance reactivity and solubility .
- In situ monitoring : TLC or HPLC tracking identifies bottlenecks in multi-step syntheses .
- Computational modeling : Quantum chemical calculations predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
Q. Comparative Substituent Effects :
| Substituent | Reactivity (SNAr) | LogP (Lipophilicity) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Br | High | 1.8 | 0.12 µM |
| CH₃ | Low | 1.2 | 1.5 µM |
| C₂H₅ | Moderate | 2.1 | 0.45 µM |
| Data adapted from |
How should researchers resolve contradictions in reported synthesis yields for similar imidazopyridine frameworks?
Advanced Research Question
Discrepancies often stem from subtle variations in reaction setup. Mitigation strategies:
- Reproducibility protocols : Standardize catalyst purity, solvent drying, and inert atmospheres .
- Statistical design of experiments (DoE) : Identify critical variables (e.g., stoichiometry, temperature) through factorial analysis .
- Cross-validation : Compare NMR shifts and HRMS data with literature to confirm structural consistency .
What computational strategies enhance the design of novel imidazopyridine derivatives with targeted properties?
Advanced Research Question
- Reaction path searching : Density functional theory (DFT) maps energy barriers for bromination and cyclization steps .
- Molecular docking : Predicts binding affinities of brominated derivatives to biological targets (e.g., kinases) .
- Machine learning : Trains models on existing datasets to recommend optimal substituents for desired logP or solubility .
What biological screening approaches are recommended for assessing the pharmacological potential of brominated imidazopyridine carboxylic acids?
Advanced Research Question
- In vitro assays :
- ADME profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
